molecular formula C22H29N3O5S B2963095 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 897610-79-6

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2963095
CAS No.: 897610-79-6
M. Wt: 447.55
InChI Key: IUDIOHAUODJZQG-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's synthesis involves multiple steps, starting from basic chemicals like 4-methoxybenzenesulfonyl chloride, showcasing the versatility of synthetic chemistry in creating complex molecules. This process allows for the exploration of various analogues and derivatives for enhanced biological activities or specific applications (Virk et al., 2018).

Biological Activities and Potential Therapeutic Uses

  • Research on derivatives of this compound, such as those involving piperazine and pyridine frameworks, has shown effects on memory enhancement in mice, indicating potential for cognitive disorders treatment (Li Ming-zhu, 2008).
  • Antimicrobial studies on new pyridine derivatives, including those similar to the compound , have demonstrated considerable antibacterial activity, suggesting their use as potential antimicrobial agents (Patel & Agravat, 2009).
  • A series of derivatives related to this compound have been evaluated for antibacterial, antifungal, and anthelmintic activity, with some showing significant biological activities. This highlights the compound's potential as a lead structure for developing new therapeutic agents (Khan et al., 2019).

Applications in Drug Discovery and Pharmacology

  • Derivatives have been explored as inhibitors against various enzymes, demonstrating the compound's potential in drug discovery, especially in designing enzyme inhibitors for treating diseases like Alzheimer's (Virk et al., 2018).
  • The compound's framework is useful in synthesizing new chemical entities with potential pharmacological applications, including the treatment of cognitive deficits and bacterial infections, showcasing its role in the development of new therapeutic drugs.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18-3-7-21(8-4-18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-5-9-20(29-2)10-6-19/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDIOHAUODJZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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